molecular formula C5H10F3NS B11756371 4-Trifluoromethylsulfanyl-butylamine

4-Trifluoromethylsulfanyl-butylamine

Cat. No.: B11756371
M. Wt: 173.20 g/mol
InChI Key: QQZAPULGIDEWGX-UHFFFAOYSA-N
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Description

4-Trifluoromethylsulfanyl-butylamine is an organic compound characterized by the presence of a trifluoromethylsulfanyl group attached to a butylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed chemoselective synthesis, which involves the cycloaddition of trifluoromethyl-containing reagents with butylamine derivatives under mild conditions . Another approach involves the oxidative fluorination of N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides .

Industrial Production Methods

Industrial production of 4-Trifluoromethylsulfanyl-butylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethylsulfanyl-butylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, trifluoroacetic acid.

    Substitution: PhNHSCF3, BF3·Et2O.

Major Products Formed

    Oxidation: Trifluoromethyl aryl sulfoxides.

    Substitution: Various substituted phenols with trifluoromethylsulfanyl groups.

Scientific Research Applications

4-Trifluoromethylsulfanyl-butylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Trifluoromethylsulfanyl-butylamine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group enhances the lipophilicity and electron-withdrawing properties of the compound, which can influence its binding affinity and biological activity . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Trifluoromethylsulfanyl-butylamine is unique due to its specific combination of a butylamine backbone with a trifluoromethylsulfanyl group. This combination imparts distinct chemical properties, such as enhanced lipophilicity and electron-withdrawing effects, which are not as pronounced in similar compounds.

Properties

Molecular Formula

C5H10F3NS

Molecular Weight

173.20 g/mol

IUPAC Name

4-(trifluoromethylsulfanyl)butan-1-amine

InChI

InChI=1S/C5H10F3NS/c6-5(7,8)10-4-2-1-3-9/h1-4,9H2

InChI Key

QQZAPULGIDEWGX-UHFFFAOYSA-N

Canonical SMILES

C(CCSC(F)(F)F)CN

Origin of Product

United States

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